5-(2-Aminoethyl)piperidin-2-one hydrochloride
Overview
Description
5-(2-Aminoethyl)piperidin-2-one hydrochloride is an organic compound . It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Reactivity and Derivatives
- 5-(2-Aminoethyl)piperidin-2-one hydrochloride participates in the Boulton–Katritzky rearrangement, yielding spiropyrazoline compounds with potential applications in synthetic chemistry (Kayukova et al., 2018).
Potential in Cancer Research
- Derivatives of this compound have been explored as novel cytotoxic and anticancer agents. These derivatives displayed significant cytotoxicity in various cancer cell lines (Dimmock et al., 1998).
Role in Corrosion Inhibition
- Piperidine derivatives, including structures similar to this compound, have been studied as green corrosion inhibitors on iron surfaces. Theoretical investigations suggest their effectiveness in preventing corrosion (Belghiti et al., 2018).
Interaction with Human Serum Albumin
- Studies indicate that compounds structurally related to this compound, like 5-hydroxy-1-methylpiperidin-2-one, interact significantly with human serum albumin. This interaction has implications for drug delivery and pharmacokinetics (Yadav et al., 2018).
Potential in Neuropharmacology
- Certain derivatives of this compound have been identified as selective agonists at central and peripheral 5-HT3 receptors, which could have implications in neuropharmacology and treatment of neurological disorders (Bachy et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines, including 5-(2-Aminoethyl)piperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to focus on the synthesis and pharmacological applications of piperidine derivatives .
Properties
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXLAWKWWPNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.